molecular formula C10H14ClN3O4 B6600803 methyl4-[(2-aminoethyl)amino]-3-nitrobenzoatehydrochloride CAS No. 59320-42-2

methyl4-[(2-aminoethyl)amino]-3-nitrobenzoatehydrochloride

Cat. No.: B6600803
CAS No.: 59320-42-2
M. Wt: 275.69 g/mol
InChI Key: VFWGBSJRMNJPBT-UHFFFAOYSA-N
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Description

Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride is a nitroaromatic compound featuring a benzoate ester core substituted with a 3-nitro group and a 2-aminoethylamino side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications, such as enzyme inhibition studies or prodrug development. Its molecular formula is C₁₀H₁₄ClN₃O₄, with a molecular weight of 283.69 g/mol. The compound’s reactivity is influenced by the electron-withdrawing nitro group and the nucleophilic aminoethyl moiety, enabling diverse chemical modifications .

Properties

IUPAC Name

methyl 4-(2-aminoethylamino)-3-nitrobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4.ClH/c1-17-10(14)7-2-3-8(12-5-4-11)9(6-7)13(15)16;/h2-3,6,12H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWGBSJRMNJPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride typically involves the nitration of methyl 4-aminobenzoate followed by the introduction of the aminoethyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration step. The aminoethyl group is introduced through a nucleophilic substitution reaction using ethylenediamine under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, alcohols, appropriate solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Methyl 4-[(2-aminoethyl)amino]-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(2-aminoethyl)amino]-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can facilitate binding to proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Key Functional Groups Key Applications
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate HCl C₁₀H₁₄ClN₃O₄ Nitro, benzoate ester, aminoethylamino Enzyme inhibition, prodrug synthesis
Ethyl 4-aminobenzoate () C₉H₁₁NO₂ Amino, benzoate ester Local anesthetic precursor, organic synthesis
4-(Methylamino)-3-nitrobenzoyl chloride () C₈H₇ClN₂O₃ Nitro, benzoyl chloride, methylamino Pharmaceutical intermediates, acylating agent
3-[2-(2-Aminoethylamino)ethylamino]propyl trimethoxysilane () C₁₀H₂₇N₃O₃Si Aminoethylamino, silane Surface modification, polymer chemistry

Key Observations :

  • Ethyl 4-aminobenzoate lacks the nitro group and aminoethyl chain, reducing its reactivity toward nucleophilic or redox-driven reactions compared to the target compound .
  • 4-(Methylamino)-3-nitrobenzoyl chloride shares the nitro and methylamino groups but replaces the benzoate ester with a reactive acyl chloride, enabling peptide coupling or polymer synthesis .
  • The silane derivative in incorporates a similar aminoethylamino chain but is tailored for surface functionalization rather than pharmaceutical use .

Spectroscopic and Analytical Data

Table: Spectral Comparison with Ethyl 4-Aminobenzoate ()
Technique Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate HCl (Expected) Ethyl 4-Aminobenzoate (Observed)
¹H NMR δ 8.5 (ArH, nitro-adjacent), δ 3.9 (COOCH₃), δ 2.8–3.2 (NH₂CH₂CH₂NH) δ 6.5–7.8 (ArH), δ 4.2 (COOCH₂CH₃), δ 1.3 (CH₃)
FT-IR ~1700 cm⁻¹ (C=O ester), ~1520 cm⁻¹ (NO₂ asym. stretch) ~1680 cm⁻¹ (C=O ester), ~3400 cm⁻¹ (NH₂)
MS Molecular ion at m/z 283.69 (M+H⁺) Molecular ion at m/z 165.1 (M+H⁺)

Note: The target compound’s nitro group introduces distinct IR and NMR shifts compared to the amino-substituted analog in .

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